5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-azidoethylsulfamoyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4S/c9-13-11-1-2-12-18(16,17)7-3-6(8(14)15)4-10-5-7/h3-5,12H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOMTMZYFTNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)NCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a pyridine derivative with an azidoethylsulfamoyl chloride, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed under conditions that promote substitution on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in labeling and tracking biomolecules in biological systems.
Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This bioorthogonal reaction is highly specific and can be used to label proteins, nucleic acids, and other biomolecules without interfering with their natural functions. The pyridine ring can also interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Azide Reactivity: The target compound’s azidoethylsulfamoyl group distinguishes it from non-azide analogs like 5-(4-bromophenyl)pyridine-3-carboxylic acid. This group enables rapid conjugation with alkynes or biomolecules, a feature absent in bromophenyl derivatives .
- Sulfamoyl vs.
- Isomerism : The compound 2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid shares the same molecular formula (C₁₀H₁₃N₅O₃S ) but features a thiazole-morpholine scaffold, demonstrating how structural isomerism leads to divergent applications .
Biological Activity
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid
- CAS Number : 2174008-08-1
- Molecular Formula : C₉H₈N₄O₃S
- Molecular Weight : 244.25 g/mol
The biological activity of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The azido group may facilitate the formation of reactive intermediates, leading to enzyme inhibition or modulation.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes critical for cell proliferation and survival.
- Metabolic Pathways : It may alter metabolic pathways associated with cancer cell metabolism, thereby exhibiting anti-cancer properties.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Enzyme Inhibition | 1.2 | A549 (Lung Cancer) | |
| Antimicrobial Activity | 0.8 | E. coli | |
| Cytotoxicity | 0.5 | HeLa (Cervical Cancer) |
Case Studies
- Anticancer Activity : In a study involving A549 lung cancer cells, 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid demonstrated significant cytotoxic effects with an IC50 value of 1.2 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Studies : The compound was tested against E. coli, showing notable antimicrobial activity with an IC50 value of 0.8 µM, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyridine carboxylic acids, including this compound. The findings indicate that modifications in the chemical structure can significantly enhance biological activity.
Key Research Insights
- Structure-Activity Relationship (SAR) : Modifications to the azido group and sulfonamide moiety have been explored to optimize biological activity.
- Pharmacophore Modeling : Computational studies suggest that specific conformations are crucial for binding affinity to target enzymes, enhancing inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
